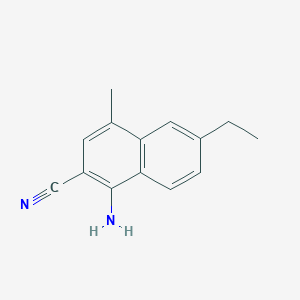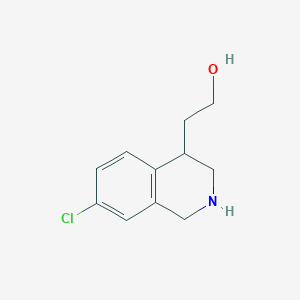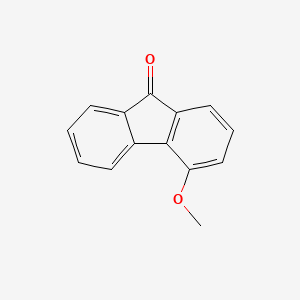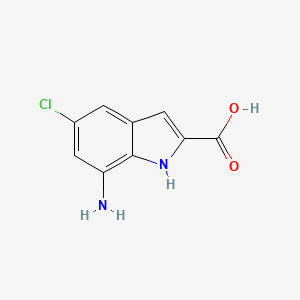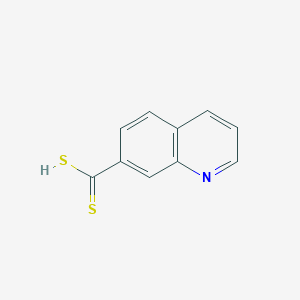
2-(Difluoromethyl)naphthalene-6-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H8F2O and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the naphthalene ring at the 2-position and a carboxaldehyde group (-CHO) at the 6-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)naphthalene-6-carboxaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(Difluoromethyl)naphthalene-6-carboxylic acid.
Reduction: 2-(Difluoromethyl)naphthalene-6-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)naphthalene-6-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)naphthalene-6-carboxaldehyde involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)naphthalene-6-carboxaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2-(Fluoromethyl)naphthalene-6-carboxaldehyde: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.
2-(Methyl)naphthalene-6-carboxaldehyde: Contains a methyl group (-CH3) instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)naphthalene-6-carboxaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for fine-tuning the properties of pharmaceuticals and other organic molecules.
Eigenschaften
Molekularformel |
C12H8F2O |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
6-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-7,12H |
InChI-Schlüssel |
ONBFABKBMNVRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



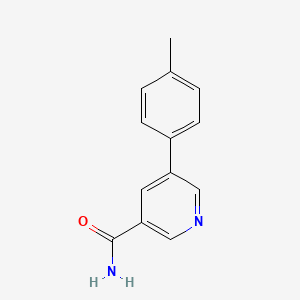
![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)




